molecular formula C14H15NO3S B611316 ProINDY

ProINDY

Cat. No.: B611316
M. Wt: 277.34 g/mol
InChI Key: RLEOCVDWLAYGRX-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ProINDY is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It is a member of the benzothiazole class of compounds and is primarily used in scientific research to study Down syndrome and other conditions related to DYRK1A overexpression .

Scientific Research Applications

ProINDY has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: ProINDY is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: ProINDY undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted benzothiazole compounds .

Comparison with Similar Compounds

    INDY: An ATP-competitive inhibitor of DYRK1A and DYRK1B with similar inhibitory effects.

    Harmine: Another potent DYRK inhibitor that also affects monoamine oxidase A (MAOA) activity.

    7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, and other kinases

Uniqueness: ProINDY is unique in its ability to effectively reverse developmental defects associated with DYRK1A overexpression in vivo, demonstrating its potential as a therapeutic agent. Unlike harmine, this compound does not affect MAOA activity, making it a more selective inhibitor .

Properties

IUPAC Name

[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOCVDWLAYGRX-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.